molecular formula C5H8O B078083 1-Ethoxyprop-1-yne CAS No. 14273-06-4

1-Ethoxyprop-1-yne

Cat. No.: B078083
CAS No.: 14273-06-4
M. Wt: 84.12 g/mol
InChI Key: AEENFMCEQQAULS-UHFFFAOYSA-N
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Description

1-Ethoxyprop-1-yne (CAS No. 14273-06-4) is an alkyne derivative with the molecular formula C₅H₈O and the structural formula CCOC#CC (Figure 1). This compound features an ethoxy group (-OCH₂CH₃) attached to a terminal alkyne (-C≡CH), making it a reactive intermediate in organic synthesis. Its triple bond confers high reactivity in cycloaddition and coupling reactions, while the ethoxy group enhances solubility in polar solvents .

Figure 1: Structural diagram of this compound.
![Structure]

Properties

CAS No.

14273-06-4

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

1-ethoxyprop-1-yne

InChI

InChI=1S/C5H8O/c1-3-5-6-4-2/h4H2,1-2H3

InChI Key

AEENFMCEQQAULS-UHFFFAOYSA-N

SMILES

CCOC#CC

Canonical SMILES

CCOC#CC

Origin of Product

United States

Comparison with Similar Compounds

1-Iodopropyne (HC≡C-I)

  • Molecular Formula : C₃H₃I
  • CAS No.: Not explicitly listed in evidence, but synthesis methods are detailed in MIT research .
  • Key Differences: The iodine substituent in 1-iodopropyne acts as a superior leaving group compared to the ethoxy group, enabling nucleophilic substitution reactions (e.g., Sonogashira coupling). Higher molecular weight (229.96 g/mol vs. 84.12 g/mol) and lower polarity due to the absence of an oxygen atom.
  • Applications : Used in cross-coupling reactions to build carbon-carbon bonds .

1-(2-Thienyl)-1-propanone

  • Molecular Formula : C₇H₈OS
  • CAS No.: Not provided, but commercial availability is noted .
  • Key Differences :
    • Contains a ketone (-CO-) and thiophene ring, enabling aromatic interactions and electrophilic substitution.
    • Lacks the alkyne moiety, limiting participation in cycloaddition reactions.
  • Applications : Intermediate in pharmaceutical and agrochemical synthesis .

1-Isocyanopropane (CH₃CH₂CH₂-N≡C)

  • Molecular Formula : C₄H₇N
  • CAS No.: 627-36-1 .
  • Key Differences :
    • The isocyanate group (-N≡C) is highly electrophilic, reacting readily with amines and alcohols.
    • Less stable than this compound due to moisture sensitivity.
  • Applications : Precursor in polyurethane and polymer synthesis .

1-(1-Ethoxyethoxy) Propane

  • Molecular Formula : C₇H₁₆O₂
  • CAS No.: 109-64-8 .
  • Key Differences :
    • Ether linkage (-O-) instead of a triple bond, resulting in lower reactivity.
    • Higher boiling point (≈150°C) due to increased molecular weight and hydrogen bonding capacity.
  • Applications : Solvent in coatings and adhesives .

1-Ethoxypropan-2-yl Acetate

  • Molecular Formula : C₇H₁₄O₃
  • CAS No.: 2024-04-09 (synonyms include propylene glycol monoethyl ether acetate) .
  • Key Differences :
    • Ester functional group (-OAc) enhances stability and reduces volatility.
    • Used as a high-boiling solvent (b.p. ≈170°C) in industrial formulations.
  • Applications : Coalescing agent in paints and inks .

Table 1: Comparative Overview of this compound and Analogues

Compound Molecular Formula CAS No. Functional Groups Key Applications
This compound C₅H₈O 14273-06-4 Alkyne, Ether Organic synthesis intermediates
1-Iodopropyne C₃H₃I N/A Alkyne, Iodide Cross-coupling reactions
1-(2-Thienyl)-1-propanone C₇H₈OS N/A Ketone, Thiophene Pharmaceutical intermediates
1-Isocyanopropane C₄H₇N 627-36-1 Isocyanate Polymer synthesis
1-(1-Ethoxyethoxy) Propane C₇H₁₆O₂ 109-64-8 Ether Solvent
1-Ethoxypropan-2-yl Acetate C₇H₁₄O₃ 2024-04-09 Ester, Ether Industrial coatings

Research Findings and Reactivity Trends

  • This compound exhibits higher reactivity in [2+2] cycloadditions compared to ethers or esters due to the electron-deficient alkyne .
  • 1-Iodopropyne is preferred in metal-catalyzed couplings (e.g., with palladium), whereas the ethoxy group in this compound may hinder such reactions .
  • 1-Isocyanopropane and 1-(2-thienyl)-1-propanone are more specialized, targeting polymer and heterocyclic synthesis, respectively .

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